Cefpodoxime sodium

Catalog No.
S523116
CAS No.
82619-04-3
M.F
C15H17N5NaO6S2
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefpodoxime sodium

CAS Number

82619-04-3

Product Name

Cefpodoxime sodium

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C15H17N5NaO6S2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/b19-8-;/t9-,13-;/m1./s1

InChI Key

CQHUQKSVVNWKKT-XYNKDNFRSA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

solubility

1.85e-01 g/L

Synonyms

Cefpodoxime sodium; R 3746; R-3746; R3746; R 3763; R-3763; R3763; U 76253A; U-76253A; U76253A;

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.[Na]

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.[Na]

The exact mass of the compound Cefpodoxime sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity Studies

  • Understanding effectiveness against specific pathogens

    Researchers utilize cefpodoxime sodium in in vitro (laboratory) studies to assess its potency against various bacteria. This helps determine its effectiveness in treating specific infections and identify emerging resistance patterns ().

  • Combination therapy investigations

    Scientists may combine cefpodoxime sodium with other antibiotics in vitro to evaluate their synergistic effects against multidrug-resistant bacteria. This aids in developing more effective treatment strategies ().

Pharmacokinetic and Pharmacodynamic Evaluations

  • Absorption, distribution, metabolism, and excretion (ADME) studies

    Cefpodoxime sodium can be used in vivo (live animal) studies to investigate its absorption from the gut, distribution in the body, metabolism, and excretion patterns. This knowledge is crucial for optimizing dosing regimens and understanding drug interactions ().

  • Relationship between drug concentration and bacterial killing

    Researchers can employ cefpodoxime sodium in pharmacodynamic (PD) studies to establish the relationship between its concentration at the infection site and its ability to kill bacteria. This knowledge helps determine appropriate dosing strategies for optimal efficacy ().

Animal Infection Models

  • Efficacy testing in animal models

    Cefpodoxime sodium can be administered to animals with induced bacterial infections to evaluate its effectiveness in treating those infections. This helps assess its potential for treating similar infections in humans ().

  • Investigating mechanisms of bacterial resistance

    Scientists can utilize cefpodoxime sodium in animal models to study how bacteria develop resistance to the antibiotic. This knowledge is vital for developing new antibiotics and preventing the spread of resistant pathogens ().

Cefpodoxime sodium is the sodium salt form of cefpodoxime, which is derived from 7-aminocephalosporanic acid. Its chemical formula is C15H16N5NaO6S2C_{15}H_{16}N_{5}NaO_{6}S_{2}, and it features a thiazole ring that contributes to its antibacterial properties. The compound functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, thus preventing the formation of peptidoglycan in bacterial cell walls .

As mentioned earlier, cefpodoxime acts by inhibiting bacterial cell wall synthesis. It binds competitively to PBPs, enzymes responsible for cross-linking peptidoglycan strands, the major component of the bacterial cell wall. This binding prevents the formation of a strong and rigid cell wall, leading to cell death []. Notably, cefpodoxime exhibits stability against certain beta-lactamase enzymes, allowing it to be effective against bacteria resistant to some penicillin and first-generation cephalosporin antibiotics [].

Cefpodoxime sodium is generally well-tolerated, but some side effects such as nausea, diarrhea, and vomiting can occur []. It is essential to note that allergic reactions, including potentially life-threatening ones, can develop in individuals with penicillin hypersensitivity [].

Here are some safety points to consider:

  • Dosage: Overdosage can lead to neurologic symptoms like seizures.
  • Drug Interactions: Cefpodoxime can interact with other medications, such as anticoagulants and diuretics.
  • Pregnancy and Lactation: The safety of cefpodoxime during pregnancy and lactation requires careful consideration by healthcare professionals [].
That are significant for its synthesis and function. Key reactions include:

  • Hydrolysis: Cefpodoxime can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive products.
  • Salt Formation: The conversion of cefpodoxime to its sodium salt involves neutralization reactions where hydrochloric acid or other acids react with cefpodoxime to form cefpodoxime sodium.
  • Esterification: The synthesis of cefpodoxime proxetil (a prodrug) involves esterification reactions where the carboxyl group of cefpodoxime reacts with alcohols .

Cefpodoxime sodium exhibits broad-spectrum antibacterial activity, particularly effective against:

  • Gram-positive bacteria: Such as Streptococcus pneumoniae and Staphylococcus aureus.
  • Gram-negative bacteria: Including Escherichia coli and Haemophilus influenzae.

The mechanism of action involves the inhibition of cell wall synthesis, which ultimately leads to bacterial cell lysis and death. Its pharmacokinetics allow for oral administration with good absorption and bioavailability .

Several methods have been developed for synthesizing cefpodoxime sodium:

  • From 7-Aminocephalosporanic Acid: The most common method involves treating 7-aminocephalosporanic acid with an acid chloride derivative of a thiazole compound, followed by purification steps to yield cefpodoxime.
  • Improved Methods: Recent advancements have focused on optimizing yields and reducing purification steps by employing alternative solvents or reaction conditions .
  • Prodrug Formation: Cefpodoxime proxetil can be synthesized through esterification reactions that enhance its bioavailability before conversion to active cefpodoxime in vivo .

Cefpodoxime sodium is primarily used in clinical settings for:

  • Treating respiratory tract infections, including pneumonia and bronchitis.
  • Managing urinary tract infections caused by susceptible organisms.
  • Addressing skin and soft tissue infections.

Its effectiveness against a wide range of pathogens makes it a valuable option in empirical therapy for various infections .

Interaction studies have shown that cefpodoxime sodium can interact with other medications:

  • Antacids: These may reduce the absorption of cefpodoxime when taken concurrently.
  • Probenecid: This drug can increase the plasma concentration of cefpodoxime by inhibiting renal excretion.
  • Other antibiotics: Combining cefpodoxime with other antibiotics may enhance or diminish its antibacterial effects depending on the mechanism of action involved.

Monitoring these interactions is crucial for optimizing therapeutic outcomes .

Cefpodoxime sodium shares similarities with several other cephalosporins and beta-lactam antibiotics. Here are some comparable compounds:

Compound NameGenerationSpectrum of ActivityUnique Features
CeftriaxoneThirdBroad-spectrumLong half-life; used in severe infections
CeftazidimeThirdBroad-spectrumEffective against Pseudomonas aeruginosa
CefiximeThirdBroad-spectrumOral formulation; used for uncomplicated infections
CephalexinFirstNarrow-spectrumPrimarily effective against gram-positive bacteria

Uniqueness of Cefpodoxime Sodium

Cefpodoxime sodium is unique due to its specific efficacy against certain resistant strains of bacteria, particularly in outpatient settings. Its prodrug form (cefpodoxime proxetil) offers improved oral bioavailability compared to some other cephalosporins. Additionally, its ability to penetrate well into tissues makes it suitable for treating various infections effectively.

IUPAC Nomenclature and Stereochemical Configuration

Cefpodoxime sodium possesses the IUPAC name sodium (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate [1] [2]. The compound exhibits a complex molecular architecture built upon the characteristic cephalosporin beta-lactam nucleus, which consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring [3].

The stereochemical configuration of cefpodoxime sodium is designated as 6R,7R, representing the absolute stereochemistry at the two asymmetric centers within the bicyclic beta-lactam core structure [1] [2] [3] [4]. This specific stereochemical arrangement is essential for antibacterial activity, as inversion of either or both asymmetric centers results in complete loss of antimicrobial efficacy [3]. The hydrogen atoms at positions C-6 and C-7 are positioned in a cis relationship, with the C-6 hydrogen being cis to the acylamino substituent at C-7 [3].

The molecular formula of cefpodoxime sodium is C₁₅H₁₆N₅NaO₆S₂, with a molecular weight of 449.43 g/mol [1] [2] [5]. The compound contains two defined stereocenters and one double-bond stereocenter, specifically the (2Z)-configuration at the methoxyimino group [4].

Sodium Salt vs. Free Acid Formulations

Cefpodoxime exists in two primary formulations: the free acid form and the sodium salt form. The free acid form, designated as cefpodoxime, has the molecular formula C₁₅H₁₇N₅O₆S₂ and a molecular weight of 427.5 g/mol [6] [7]. The conversion to the sodium salt involves deprotonation of the carboxylic acid group at position C-2 of the cephalosporin nucleus, resulting in the formation of the carboxylate anion and subsequent coordination with the sodium cation [1] [2].

The sodium salt formation significantly affects the physicochemical properties of the compound. While the free acid form exhibits limited water solubility, the sodium salt demonstrates enhanced aqueous solubility characteristics [8]. This improved solubility profile makes the sodium salt form particularly suitable for pharmaceutical applications requiring aqueous formulations and improved bioavailability.

The structural difference between the two forms lies in the ionization state of the C-2 carboxyl group. In the free acid form, this group exists as -COOH, while in the sodium salt, it is present as -COO⁻Na⁺ [1] [2]. This ionization affects not only solubility but also stability characteristics, as the presence of a charged moiety at C-2 serves a protective function against beta-lactam degradation [9].

Stereochemistry and Isomerism

Diastereomeric Purity Considerations

Cefpodoxime sodium exhibits diastereomeric complexity, particularly when considered in the context of its prodrug form, cefpodoxime proxetil. The proxetil ester exists as a pair of diastereoisomers known as the R and S isomers, with pharmacopoeial specifications requiring a diastereomeric ratio (R/R+S) between 0.5 to 0.6 [10]. The R isomer is the less polar of the two stereoisomers and exhibits different physicochemical properties compared to its S counterpart [10].

Research has demonstrated that the two isomers exhibit different solubility values, with the R-isomer showing pH-dependent solubility and exhibiting typical microcrystalline behavior [11]. The diastereomeric purity is crucial for pharmaceutical applications, as variations in the isomeric ratio can affect both the stability and bioavailability of the final product [10].

The maintenance of appropriate diastereomeric ratios during manufacturing processes is essential for ensuring consistent pharmaceutical performance. The hydrochloride salt formation process has been shown to preserve the diastereomeric ratio within the specified range while simultaneously removing associated impurities [10].

Impact of (Z)-Configuration on Bioactivity

The (2Z)-configuration of the methoxyimino group represents a critical stereochemical feature that directly influences the bioactivity of cefpodoxime sodium [1] [2] [12]. This geometric isomerism at the oxime functionality is essential for the compound's stability against beta-lactamase enzymes and its broad-spectrum antibacterial activity [12].

The methoxyimino group in the (Z)-configuration contributes significantly to the compound's resistance to enzymatic degradation by beta-lactamases [12]. This structural feature enhances the molecule's stability and extends its effectiveness against a wider range of bacterial pathogens compared to cephalosporins lacking this modification [13] [12].

The (Z)-stereochemistry also affects the compound's ability to interact with penicillin-binding proteins (PBPs), which are the primary targets for beta-lactam antibiotics [14]. The specific spatial arrangement of the methoxyimino group in the Z-configuration optimizes the binding affinity to these target enzymes while maintaining selectivity for bacterial over mammalian proteins [14].

Physicochemical Properties

Solubility Profile in Aqueous and Organic Media

Cefpodoxime sodium demonstrates pH-dependent solubility characteristics in aqueous media. The compound exhibits limited solubility in distilled water, with reported values of 266.67 ± 2.90 μg/ml [8]. However, solubility increases in acidic conditions, reaching 305.066 ± 2.82 μg/ml in pH 3 buffer solution [8]. This pH-dependent behavior reflects the ionization characteristics of the compound and its interaction with the surrounding medium [15] [16].

In organic solvents, cefpodoxime sodium shows significantly enhanced solubility. The compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with approximate solubility values of 10 mg/ml in ethanol, methanol, and DMSO, and approximately 5 mg/ml in acetonitrile [17]. The enhanced solubility in organic media compared to aqueous systems reflects the compound's lipophilic characteristics and the ability of organic solvents to solvate the complex molecular structure more effectively [17].

The solubility enhancement in organic media makes these solvents useful for analytical procedures, formulation development, and purification processes. DMSO, in particular, serves as a suitable solvent for stock solution preparation and analytical applications due to its excellent solvating properties for cefpodoxime sodium [18] [17].

pH-Dependent Ionization Characteristics

The ionization behavior of cefpodoxime sodium is characterized by multiple ionizable functional groups within its molecular structure. The compound exhibits a strongest acidic pKa of 2.75 and a strongest basic pKa of 3.61 [19]. These values indicate the presence of both acidic and basic centers within the molecule, reflecting the complex ionization behavior of the compound across different pH ranges.

At physiological pH (7.4), the compound carries a net negative charge (-1), indicating that the acidic groups are predominantly ionized while the basic centers remain largely protonated [19]. This ionization state affects the compound's interaction with biological membranes, protein binding, and overall pharmacokinetic behavior.

The pH-dependent ionization characteristics significantly influence the compound's stability and solubility. Under acidic conditions, the enhanced solubility observed in pH 3 buffer compared to neutral water reflects the protonation of basic centers and the resulting changes in the overall charge distribution of the molecule [8]. This pH dependence has important implications for formulation development and bioavailability optimization [15] [16].

Thermal Stability and Phase Transitions

Cefpodoxime sodium exhibits characteristic thermal decomposition behavior that provides insights into its stability profile. Thermogravimetric analysis reveals that the pure compound undergoes a single-step decomposition process in the temperature range of 150-350°C, with a residual weight of 37.2% [20]. The onset decomposition temperature corresponding to 1% weight loss occurs at 106.0°C, while the temperature at 10% weight loss is observed at 208.5°C [20].

The compound demonstrates relatively good thermal stability under normal storage conditions. When stored as a crystalline solid at -20°C, cefpodoxime maintains stability for at least four years [17]. This extended stability period makes it suitable for long-term storage and pharmaceutical applications requiring extended shelf life.

Comparative thermal analysis studies have shown that formulated tablets containing cefpodoxime exhibit different thermal behavior compared to the pure drug. The presence of excipients can increase the onset decomposition temperature and modify the overall thermal stability profile [20]. This drug-excipient interaction can be beneficial, as it often results in decreased drug decomposition rates and thereby increased overall stability in formulated products [21].

The thermal rate constant and dissolution rate constant have been found to correlate well, with regression coefficients close to 1, indicating a strong relationship between thermal stability and dissolution behavior [20]. This correlation is valuable for predicting formulation performance and optimizing manufacturing processes.

Structure-Based Classification

Cefpodoxime sodium belongs to the third-generation cephalosporin class of beta-lactam antibiotics [18] [22] [23] [14]. This classification is based on several key structural features that distinguish it from earlier generations of cephalosporins and confer unique pharmacological properties.

The compound is characterized by the presence of a beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the essential cephalosporin nucleus [24]. The beta-lactam ring is a four-membered ring with a carbonyl group that exhibits higher internal tension compared to five- or six-membered rings, resulting in increased reactivity toward penicillin-binding proteins [25]. This structural characteristic is essential for the antibacterial activity of all beta-lactam antibiotics [26] [25].

The third-generation classification is primarily determined by the nature of the C-7 side chain, which features a (2Z)-methoxyimino group attached to a 2-aminothiazolyl moiety [1] [2] [12]. This specific structural arrangement confers enhanced stability against beta-lactamase enzymes and broadens the spectrum of antibacterial activity compared to first- and second-generation cephalosporins [13] [12].

The C-3 substituent in cefpodoxime sodium is a methoxymethyl group, which differs from other third-generation cephalosporins and contributes to the compound's unique pharmacological profile [1] [2]. This substitution pattern affects the compound's interaction with bacterial cell wall synthesis enzymes and influences its overall antibacterial spectrum [27].

Comparative Analysis with Other Cephalosporins

When compared to other third-generation cephalosporins, cefpodoxime sodium exhibits both similarities and distinct differences in structural features and properties. Like cefotaxime and ceftriaxone, cefpodoxime contains the characteristic methoxyimino thiazole side chain at the C-7 position, which is responsible for the enhanced beta-lactamase stability observed in third-generation agents [13] [12] [28].

However, cefpodoxime differs significantly in its C-3 substituent. While cefotaxime contains an acetoxymethyl group and ceftriaxone features a thiotriazinedione moiety at the C-3 position, cefpodoxime sodium possesses a methoxymethyl group [1] [2]. This structural variation contributes to differences in pharmacokinetic properties, with cefpodoxime being suitable for oral administration (as the proxetil prodrug) while cefotaxime and ceftriaxone require parenteral administration [23] [28].

Comparative antimicrobial activity studies have demonstrated that cefpodoxime exhibits high activity against beta-hemolytic streptococci and Haemophilus influenzae, similar to related third-generation agents [13]. However, its activity against Staphylococcus aureus is comparable to that of cefotaxime and exceeds that of other oral third-generation cephalosporins such as cefetamet and cefixime [13].

The structural modifications in cefpodoxime confer resistance to hydrolysis by several classes of beta-lactamases. Like other methoxyimino cephalosporins, cefpodoxime exhibits poor affinity for plasmid-mediated TEM-2 and OXA-1 enzymes [13]. The compound is barely hydrolyzed by class I beta-lactamases, although it serves as a moderate substrate for certain enzymes such as those from Klebsiella oxytoca [13].

In terms of molecular weight, cefpodoxime (427.5 g/mol as free acid) is smaller than ceftriaxone (554.58 g/mol) but comparable to cefotaxime (455.47 g/mol) [6] [28]. This difference reflects the varying complexity of the C-3 substituents and has implications for tissue penetration and distribution properties.

The stereochemical configuration remains consistent across these third-generation cephalosporins, with all maintaining the essential 6R,7R configuration required for antibacterial activity [3] [4]. This conserved stereochemistry reflects the strict structural requirements for interaction with penicillin-binding proteins and optimal antimicrobial efficacy [3].

PropertyCefpodoxime SodiumCefotaximeCeftriaxone
Molecular FormulaC₁₅H₁₆N₅NaO₆S₂C₁₆H₁₇N₅O₇S₂C₁₈H₁₈N₈O₇S₃
Molecular Weight449.43 g/mol455.47 g/mol554.58 g/mol
C-7 Side Chain(2Z)-methoxyimino thiazolemethoxyimino thiazolemethoxyimino thiazole
C-3 Substituentmethoxymethylacetoxymethylthiotriazinedione
Route of AdministrationOral (as proxetil)ParenteralParenteral
Half-life2-3 hours1.2 hours8.8 hours
ParameterValueReference
Water Solubility266.67 ± 2.90 μg/ml [8]
pH 3 Buffer Solubility305.066 ± 2.82 μg/ml [8]
DMSO Solubility~10 mg/ml [17]
pKa (Acidic)2.75 [19]
pKa (Basic)3.61 [19]
LogP0.05 [19]
Thermal Stability-20°C, ≥4 years [17]
Decomposition Range150-350°C [20]

Cefpodoxime sodium, chemically known as sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, represents a critical third-generation cephalosporin antibiotic whose synthesis requires sophisticated chemical methodologies and stringent manufacturing controls [1]. The compound serves as the sodium salt form of cefpodoxime, providing enhanced solubility characteristics while maintaining the essential β-lactam pharmacophore responsible for antibacterial activity [2] [3].

Synthetic Routes and Methodologies

The synthesis of cefpodoxime sodium involves multiple strategic approaches, each offering distinct advantages in terms of yield, purity, and industrial applicability. The most prevalent methodologies can be categorized into classical β-lactam ring formation strategies and modern catalytic asymmetric syntheses, both of which have been extensively developed to meet pharmaceutical manufacturing requirements [4] [5].

Classical β-Lactam Ring Formation Strategies

Classical β-lactam ring formation in cefpodoxime synthesis traditionally begins with 7-aminocephalosporanic acid as the core starting material [3] [6]. The formation of the β-lactam ring in cephalosporin compounds is accomplished through enzymatic processes involving isopenicillin N synthase, which catalyzes the complex cyclization reaction [7]. This enzyme demonstrates remarkable efficiency despite its relatively small molecular weight of approximately 33,000 Da and functions as a monomeric unit [7].

The stereochemical formation of the β-lactam ring occurs stereospecifically with retention of configuration, as demonstrated in studies involving isotopically labeled cysteine precursors [8]. The process involves the critical formation of the four-membered lactam ring that serves as the fundamental structural element conferring antibacterial activity [9] [10].

Traditional synthetic approaches employ chemical methods involving multiple protection and deprotection steps [2] [4]. These classical routes typically utilize cephalosporin C as the starting material, which undergoes a series of chemical transformations including esterification with trimethylchlorosilane and subsequent modifications [11]. However, these methods are associated with significant environmental challenges due to their requirement for organic solvents and generation of toxic waste products [6].

The classical approach involves several key steps: initial ring formation, side chain attachment, and final purification through chromatographic methods [2] [4]. While these methods provide the desired product, they suffer from relatively low yields (65-76%) and substantial environmental impact due to high solvent consumption [2] [4].

Modern Catalytic Asymmetric Syntheses

Modern catalytic asymmetric synthesis approaches have revolutionized cefpodoxime production by incorporating advanced catalytic systems that provide enhanced stereochemical control and improved yields [12]. These methodologies employ sophisticated biocatalysts and engineered enzymes designed specifically for large-scale synthesis of cephalosporin compounds [12].

A significant advancement in this area involves the development of modified penicillin acylase enzymes through rational protein engineering [12]. These engineered biocatalysts, particularly the βF24A/αF146Y mutant immobilized on glyoxyl Eupergit C250L support, demonstrate exceptional performance in kinetically controlled synthesis reactions [12]. The modified enzymes exhibit dramatically improved ratios between synthesis rates and undesired hydrolysis reactions, effectively minimizing product degradation during the manufacturing process [12].

The modern catalytic approach achieves yields of 85-95% while significantly reducing environmental impact through decreased solvent usage and waste generation [12]. These systems have been successfully implemented on pre-industrial scales, with some processes achieving 93% average yields over 20 reaction cycles [12]. The biocatalysts demonstrate excellent stability properties with no significant performance decrease over extended operational periods [12].

Asymmetric catalytic methods also incorporate advanced crystallization-based purification processes that have revolutionized β-lactam antibiotic manufacturing [13]. These innovations dispel the traditional belief that chromatography represents the only viable purification method for β-lactam compounds, leading to processes that reduce the process mass index by 75% and increase overall yields by more than 50% [13].

Key Intermediates in Synthesis

The synthesis of cefpodoxime sodium relies on several critical intermediates, each playing essential roles in the overall manufacturing process. Understanding these intermediates and their chemical behavior is fundamental to optimizing production efficiency and ensuring product quality [4] [3] [6].

7-Aminocephalosporanic Acid Derivatives

7-Aminocephalosporanic acid serves as the cornerstone intermediate in cephalosporin synthesis, providing the essential β-lactam framework upon which the complete antibiotic structure is built [11] [6]. This compound, with the molecular formula C₁₀H₁₂N₂O₅S, contains the critical 6-membered dihydrothiazine ring fused to the β-lactam nucleus [6] [14].

The production of 7-aminocephalosporanic acid has undergone significant evolution from traditional chemical methods to modern enzymatic processes [6]. The latest innovation involves one-step bioconversion using cephalosporin C acylase, which provides a more sustainable and efficient production route [6]. These enzymes have been classified into five distinct classes based on their gene structures, molecular masses, and enzymatic properties [6].

Industrial production commonly employs a two-step enzymatic procedure utilizing D-amino acid oxidase from Trigonopsis variabilis for the initial modification step, followed by glutaryl-7-aminocephalosporanic acid acylase for the final conversion [6]. This approach provides yields comparable to chemical methods while offering significant environmental advantages through reduced waste generation and milder reaction conditions [6].

The heterologous expression of bacterial cephalosporin C acylase genes in fungal production systems has emerged as a promising approach for in vivo 7-aminocephalosporanic acid production [6]. Transgenic Acremonium chrysogenum strains expressing codon-optimized bacterial acylase genes achieve conversion rates of up to 30% under optimal fermentation conditions [6].

Methoxyimino Side Chain Incorporation

The methoxyimino side chain represents a critical structural element that significantly influences the antimicrobial spectrum and β-lactamase resistance characteristics of cefpodoxime [15] [16]. This side chain exists in Z-configuration, which is essential for optimal biological activity [15] [17].

The incorporation of the methoxyimino group involves the attachment of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid derivatives to the 7-amino position of the cephalosporin nucleus [18] [19]. This process typically utilizes activated ester forms or acid chloride derivatives to facilitate efficient coupling reactions [3] [19].

Stereochemical control during methoxyimino side chain incorporation is crucial, as the Z-configuration provides substantially enhanced penetration ability through bacterial cell walls compared to the corresponding E-isomer [15]. Studies demonstrate that structural modifications affecting the methoxyimino group configuration can result in more than 100-fold differences in antibacterial activity [15].

The synthetic process commonly employs 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester as the activated coupling partner [19]. This reagent provides excellent reactivity while maintaining the essential Z-stereochemistry throughout the coupling process [19]. The reaction typically proceeds under controlled pH conditions (8-9) using triethylamine as the base, with temperatures maintained between 0-5°C to prevent isomerization [19].

Modern synthetic approaches have optimized the side chain incorporation process to achieve high coupling efficiency while minimizing the formation of undesired isomers [17]. Process innovations include the development of synisomer-specific methodologies that maintain stereochemical control throughout the synthesis [17].

Stereochemical Control in Synthesis

Stereochemical control represents one of the most critical aspects of cefpodoxime sodium synthesis, as the compound contains multiple chiral centers that directly influence its pharmacological properties [20] [21]. The molecule possesses two asymmetric centers at positions 6 and 7 of the cephem nucleus, maintaining the essential 6R,7R configuration, along with an additional asymmetric center in the ester group when synthesized as the proxetil prodrug [20].

The maintenance of proper stereochemistry begins with the β-lactam ring formation, which occurs stereospecifically with retention of configuration [8] [22]. Studies using isotopically labeled precursors demonstrate that the biosynthetic formation of the β-lactam ring proceeds through highly controlled stereochemical pathways [22] [23].

In synthetic processes, stereochemical control is achieved through multiple complementary strategies. Temperature control plays a fundamental role, as elevated temperatures can lead to unwanted isomerization reactions [20]. Industrial processes typically maintain reaction temperatures between -30°C to 5°C during critical coupling reactions to preserve stereochemical integrity [5] [19].

Crystallization-based purification methods provide effective means for achieving desired diastereomeric ratios [20]. Pharmacopoeial specifications require that the diastereomeric ratio (R/R+S) for cefpodoxime proxetil should range between 0.5 to 0.6 [20]. Specialized crystallization protocols using methanesulfonic acid salts have been developed to achieve these precise ratios while removing unwanted isomeric impurities [20] [24].

The Z-configuration of the methoxyimino side chain is maintained through careful control of reaction conditions and the use of appropriate protecting groups when necessary [17]. Process development has focused on identifying conditions that preserve this critical stereochemical element throughout the synthetic sequence [17].

Advanced analytical methods are employed to monitor stereochemical purity throughout the manufacturing process [21]. High-performance liquid chromatography with appropriate chiral or achiral separation methods enables real-time monitoring of isomeric ratios and early detection of stereochemical drift [21].

Scale-up Considerations and Challenges

The scale-up of cefpodoxime sodium synthesis presents numerous technical challenges that require sophisticated engineering solutions and process optimization strategies [13] [25]. Industrial implementation must address issues related to heat transfer, mixing efficiency, stereochemical control, and environmental impact while maintaining product quality and economic viability.

Temperature control emerges as a primary challenge during scale-up operations [5] [19]. The exothermic nature of many coupling reactions, combined with the limited heat transfer capabilities of large-scale reactors, necessitates advanced cooling systems and careful reaction design [19]. Industrial processes employ jacketed reactors with efficient heat exchange systems and often utilize controlled addition techniques to manage heat generation [5].

Mixing efficiency becomes increasingly critical at larger scales, particularly for reactions involving heterogeneous systems or precipitation processes [19]. The formation of cefpodoxime intermediates often involves biphasic reaction systems requiring vigorous agitation to ensure proper mass transfer [3] [5]. Scale-up considerations include impeller design, power input calculations, and residence time distribution analysis to ensure uniform reaction conditions.

Stereochemical control presents unique challenges during scale-up due to the potential for localized concentration gradients and temperature variations within large reactors [20]. Industrial processes employ specialized mixing strategies and temperature control systems to maintain the precise conditions necessary for stereochemical integrity [20] [24].

Solvent recovery and waste management represent significant economic and environmental considerations [13]. Industrial cefpodoxime synthesis typically involves multiple organic solvents, and efficient recovery systems are essential for economic viability [4] [5]. Advanced distillation systems and solvent recycling technologies have been implemented to minimize waste and reduce manufacturing costs [13].

Process monitoring and quality control systems must be adapted for continuous operation at industrial scales [26]. Real-time analytical techniques, including in-process HPLC analysis and spectroscopic monitoring, enable immediate detection of process deviations and quality issues [21]. Automated sampling systems and advanced process control algorithms help maintain consistent product quality throughout extended production campaigns [26].

Equipment design considerations include the selection of appropriate materials of construction that resist corrosion from acidic and basic reaction conditions [5] [19]. Specialized reactor designs with enhanced heat transfer surfaces and optimized flow patterns have been developed specifically for β-lactam antibiotic synthesis [13].

Green Chemistry Approaches to Synthesis

Green chemistry principles have become increasingly important in cefpodoxime sodium synthesis, driven by environmental regulations, sustainability goals, and economic considerations [27] [13] [28]. Modern synthetic approaches emphasize reduced environmental impact through improved atom economy, decreased solvent usage, and the implementation of environmentally benign catalytic systems.

Enzymatic synthesis approaches represent a significant advancement in green chemistry applications for cephalosporin production [12] [28]. The development of engineered biocatalysts for cefpodoxime synthesis offers substantial environmental benefits compared to traditional chemical methods [12]. These biocatalytic systems operate under mild reaction conditions, generate minimal waste products, and often achieve superior yields compared to conventional approaches [12].

Supercritical fluid technology has emerged as an environmentally friendly alternative for particle formation and purification processes [29]. The use of supercritical carbon dioxide in Aerosol Solvent Extraction Systems provides significant advantages, including complete solvent removal, reduced thermal degradation, and the production of uniform particle size distributions [29]. The moderate critical conditions (31°C, 73 MPa) prevent thermal degradation while enabling efficient processing [29].

Crystallization-based purification represents a revolutionary green chemistry innovation that eliminates the need for chromatographic separations traditionally required for β-lactam antibiotics [13]. This approach reduces the process mass index by 75%, decreases raw material costs by 50%, and significantly reduces water consumption [13]. Life-cycle assessment data indicate reductions in carbon footprint and energy usage of 50% and 38%, respectively [13].

Solvent-free or reduced-solvent synthetic methodologies have been developed to minimize environmental impact [27]. These approaches often employ solid-state reactions, microwave-assisted synthesis, or ionic liquid media to achieve efficient transformations while reducing organic solvent consumption [27]. Green condensation reactions utilizing eco-friendly methodologies have been successfully applied to cefpodoxime synthesis [27].

Water-based processing represents another important green chemistry initiative [30]. The development of aqueous reaction systems and water-soluble intermediates reduces the reliance on organic solvents while often providing improved selectivity and yield [30]. These systems are particularly valuable for large-scale industrial implementation where water recovery and recycling are more economically viable than organic solvent recovery.

Waste minimization strategies focus on improving atom economy and reducing byproduct formation [28] [31]. Advanced synthetic routes have been designed to incorporate more efficient coupling reactions, eliminate unnecessary protection-deprotection sequences, and utilize more direct synthetic pathways [28]. These improvements not only reduce environmental impact but also improve overall process economics.

The implementation of continuous flow processing technologies offers additional green chemistry benefits [13]. Continuous processes typically provide better heat and mass transfer, reduced reaction times, and improved safety profiles compared to batch operations [13]. These systems also enable more efficient solvent recovery and recycling, further reducing environmental impact.

Bioremidiation approaches for treating cephalosporin-containing waste streams have been developed to address environmental concerns related to antibiotic manufacturing [31]. These systems utilize specialized microorganisms capable of degrading cephalosporin compounds, providing environmentally sustainable waste treatment options [31]. Integrated bio-chemical treatment systems combining anaerobic and aerobic processes achieve high removal efficiencies while generating useful byproducts [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

450.05179491 g/mol

Monoisotopic Mass

450.05179491 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R4F94TVGY

Drug Indication

Indicated for the treatment of patients with mild to moderate infections caused by susceptible strains of the designated microorganisms.
FDA Label

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

Cefpodoxime is active against a wide spectrum of Gram-positive and Gram-negative bacteria. Cefpodoxime is stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and cephalosporins, due to their production of beta-lactamase, may be susceptible to cefpodoxime. Cefpodoxime is inactivated by certain extended spectrum beta-lactamases. The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls.

Absorption Distribution and Excretion

Cefpodoxime proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime. Following oral administration of 100 mg of cefpodoxime proxetil to fasting subjects, approximately 50% of the administered cefpodoxime dose was absorbed systemically.
Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose was excreted unchanged in the urine in 12 hours.

Wikipedia

Cefpodoxime
Geldanamycin

Biological Half Life

2.09 to 2.84 hours

Dates

Last modified: 04-14-2024
1: Acharya DR, Patel DB. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefpodoxime Proxetil and Dicloxacillin Sodium in Tablets. Indian J Pharm Sci. 2013 Jan;75(1):31-5. doi: 10.4103/0250-474X.113538. PubMed PMID: 23901158; PubMed Central PMCID: PMC3719147.
2: Brown SA, Boucher JF, Hubbard VL, Prough MJ, Flook TF. The comparative plasma pharmacokinetics of intravenous cefpodoxime sodium and oral cefpodoxime proxetil in beagle dogs. J Vet Pharmacol Ther. 2007 Aug;30(4):320-6. PubMed PMID: 17610405.
3: Asnani G, Jadhav K, Dhamecha D, Sankh A, Patil M. Development and validation of spectrophotometric method of cefpodoxime proxetil using hydrotropic solubilizing agents. Pharm Methods. 2012 Jul;3(2):117-20. doi: 10.4103/2229-4708.103893. PubMed PMID: 23781491; PubMed Central PMCID: PMC3658088.
4: Mujtaba A, Kohli K. In vitro/in vivo evaluation of HPMC/alginate based extended-release matrix tablets of cefpodoxime proxetil. Int J Biol Macromol. 2016 Aug;89:434-41. doi: 10.1016/j.ijbiomac.2016.05.010. Epub 2016 May 4. PubMed PMID: 27155235.
5: Khan F, Katara R, Ramteke S. Enhancement of bioavailability of cefpodoxime proxetil using different polymeric microparticles. AAPS PharmSciTech. 2010 Sep;11(3):1368-75. doi: 10.1208/s12249-010-9505-x. Epub 2010 Sep 4. PubMed PMID: 20821175; PubMed Central PMCID: PMC2974107.
6: Gundogdu E, Koksal C, Karasulu E. Comparison of cefpodoxime proxetil release and antimicrobial activity from tablet formulations: complexation with hydroxypropyl-β-cyclodextrin in the presence of water soluble polymer. Drug Dev Ind Pharm. 2012 Jun;38(6):689-96. doi: 10.3109/03639045.2011.621434. Epub 2011 Oct 19. PubMed PMID: 22010782.
7: Hughes GS, Heald DL, Barker KB, Patel RK, Spillers CR, Watts KC, Batts DH, Euler AR. The effects of gastric pH and food on the pharmacokinetics of a new oral cephalosporin, cefpodoxime proxetil. Clin Pharmacol Ther. 1989 Dec;46(6):674-85. PubMed PMID: 2557183.
8: Sheppard M, King A, Phillips I. In vitro activity of cefpodoxime, a new oral cephalosporin, compared with that of nine other antimicrobial agents. Eur J Clin Microbiol Infect Dis. 1991 Jul;10(7):573-81. PubMed PMID: 1915400.
9: Ahmed S, Abdel-Wadood HM, Mohamed NA. Highly sensitive and selective high-performance liquid chromatography method for bioequivalence study of cefpodoxime proxetil in rabbit plasma via fluorescence labeling of its active metabolite. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Sep 1;934:34-40. doi: 10.1016/j.jchromb.2013.06.036. Epub 2013 Jul 5. PubMed PMID: 23896427.
10: Patil SH, Talele GS. Natural gum as mucoadhesive controlled release carriers: evaluation of cefpodoxime proxetil by D-optimal design technique. Drug Deliv. 2014 Mar;21(2):118-29. doi: 10.3109/10717544.2013.834416. Epub 2013 Sep 13. PubMed PMID: 24032629.
11: Soussy CJ, Le Van Thoi J, Kitzis MD, Chanal C, Mounier M, Derlot E, Vergnaud M. [In vitro antibacterial activity of RU 51746 (sodium salt of cefpodoxime). Results of a multicenter study]. Pathol Biol (Paris). 1990 May;38(5):336-42. French. PubMed PMID: 2195445.
12: Du J, Li H. Sensitive chemiluminescence determination of thirteen cephalosporin antibiotics with luminol-copper(II) reaction. Appl Spectrosc. 2010 Oct;64(10):1154-9. doi: 10.1366/000370210792973613. PubMed PMID: 20925986.
13: Chantot JF, Mauvais P. [RU 51807 (cefpodoxime proxetil). In vitro and in vivo antibacterial activity of a new orally administered active cephalosporin]. Pathol Biol (Paris). 1991 Jan;39(1):17-27. French. PubMed PMID: 1901403.
14: Fukutsu N, Kawasaki T, Saito K, Nakazawa H. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1340-3. PubMed PMID: 16946550.
15: Singh DK, Maheshwari G. Chromatographic studies of some cephalosporins on thin layers of silica gel G-zinc ferrocyanide. Biomed Chromatogr. 2010 Oct;24(10):1084-8. doi: 10.1002/bmc.1408. PubMed PMID: 20853462.
16: Jones RN, Barry AL. Antimicrobial activity and disk diffusion susceptibility testing of U-76,253A (R-3746), the active metabolite of the new cephalosporin ester, U-76,252 (CS-807). Antimicrob Agents Chemother. 1988 Apr;32(4):443-9. PubMed PMID: 3377457; PubMed Central PMCID: PMC172198.
17: Honda Y, Nakano M. [Evaluation of antibiotic preparations for children from a standpoint of water-solubilities]. Jpn J Antibiot. 2000 Nov;53(11):631-6. Japanese. PubMed PMID: 11211698.
18: Fattah A, El-Walily M, Gazy AA, Belal SF, Khamis EF. Quantitative determination of some thiazole cephalosporins through complexation with palladium (II) chloride. J Pharm Biomed Anal. 2000 Mar;22(2):385-92. PubMed PMID: 10719922.
19: Al-Shawwa BA, Wegner D. Trimethoprim-sulfamethoxazole plus topical antibiotics as therapy for acute otitis media with otorrhea caused by community-acquired methicillin-resistant Staphylococcus aureus in children. Arch Otolaryngol Head Neck Surg. 2005 Sep;131(9):782-4. PubMed PMID: 16172354.
20: Kozyrskyj AL, Hildes-Ripstein GE, Longstaffe SE, Wincott JL, Sitar DS, Klassen TP, Moffatt ME. Treatment of acute otitis media with a shortened course of antibiotics: a meta-analysis. JAMA. 1998 Jun 3;279(21):1736-42. PubMed PMID: 9624028.

Explore Compound Types